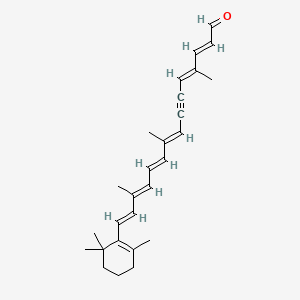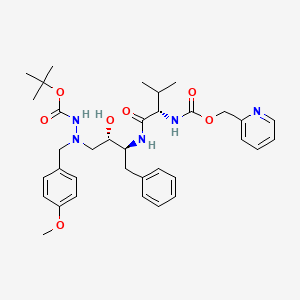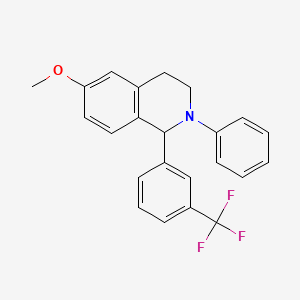
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxy group at the 6th position, a phenyl group at the 2nd position, and a trifluoromethyl-substituted phenyl group at the 1st position of the isoquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of β-phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst. For instance, the reaction of phenylethylamine with an appropriate aldehyde in the presence of hydrochloric acid at elevated temperatures can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a fully saturated ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and trifluoromethyl-substituted phenyl groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the trifluoromethyl-substituted phenyl group.
1,2,3,4-Tetrahydro-2-phenylisoquinoline: Lacks the methoxy and trifluoromethyl-substituted phenyl groups.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(3-(trifluoromethyl)phenyl)isoquinoline is unique due to the presence of both the methoxy group and the trifluoromethyl-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
96719-59-4 |
|---|---|
Fórmula molecular |
C23H20F3NO |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
6-methoxy-2-phenyl-1-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H20F3NO/c1-28-20-10-11-21-16(15-20)12-13-27(19-8-3-2-4-9-19)22(21)17-6-5-7-18(14-17)23(24,25)26/h2-11,14-15,22H,12-13H2,1H3 |
Clave InChI |
CRGSEZGTSABFPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


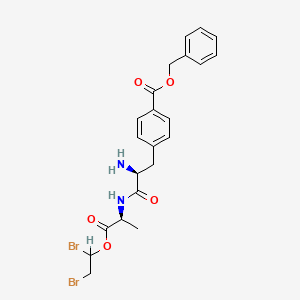
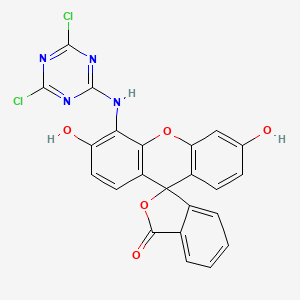
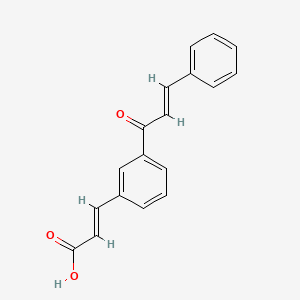
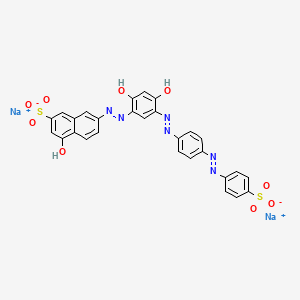
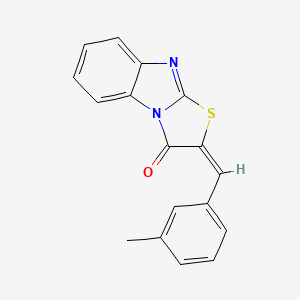
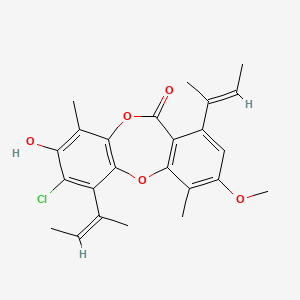


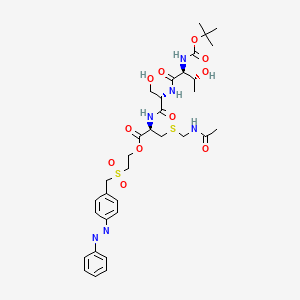

![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)

